![molecular formula C9H9Br2NO2 B13698080 Methyl 2,6-bis(bromomethyl)isonicotinate](/img/structure/B13698080.png)
Methyl 2,6-bis(bromomethyl)isonicotinate
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Overview
Description
Methyl 2,6-bis(bromomethyl)isonicotinate is a chemical compound with the molecular formula C9H9Br2NO2 and a molecular weight of 322.98 g/mol It is a derivative of isonicotinic acid, featuring two bromomethyl groups attached to the 2 and 6 positions of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2,6-bis(bromomethyl)isonicotinate can be synthesized through a multi-step process. One common method involves the bromination of methyl isonicotinate. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a suitable solvent such as acetic acid. The reaction conditions often require controlled temperatures to ensure selective bromination at the 2 and 6 positions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling bromine and other reactive intermediates .
Chemical Reactions Analysis
Types of Reactions: Methyl 2,6-bis(bromomethyl)isonicotinate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl groups can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Typical reagents include primary or secondary amines, thiols, and alkoxides.
Major Products:
Nucleophilic Substitution: Products include various substituted isonicotinates depending on the nucleophile used.
Reduction: The major product is methyl 2,6-bis(hydroxymethyl)isonicotinate.
Scientific Research Applications
Methyl 2,6-bis(bromomethyl)isonicotinate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the preparation of heterocyclic compounds.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly as a building block for designing molecules with biological activity.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2,6-bis(bromomethyl)isonicotinate is primarily related to its reactivity as a bromomethylating agent. The bromomethyl groups can undergo nucleophilic substitution reactions, allowing the compound to modify other molecules by introducing new functional groups. This reactivity is exploited in various synthetic applications to create derivatives with desired properties .
Comparison with Similar Compounds
Methyl 2,6-bis(chloromethyl)isonicotinate: Similar in structure but with chlorine atoms instead of bromine.
Methyl isonicotinate: Lacks the bromomethyl groups and is used in different contexts, such as a precursor in organic synthesis.
Uniqueness: Methyl 2,6-bis(bromomethyl)isonicotinate is unique due to the presence of two bromomethyl groups, which confer specific reactivity patterns.
Biological Activity
Methyl 2,6-bis(bromomethyl)isonicotinate (MBI) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of MBI, including its synthesis, reactivity, and applications in various therapeutic contexts.
Chemical Structure and Properties
MBI is characterized by its molecular formula C9H9Br2NO2 and a molecular weight of 322.98 g/mol. The compound features two bromomethyl groups attached to an isonicotinate framework, which enhances its reactivity and potential for modification into biologically active derivatives.
Property | Value |
---|---|
Molecular Formula | C9H9Br2NO2 |
Molecular Weight | 322.98 g/mol |
Structural Features | Two bromomethyl groups |
Synthesis
The synthesis of MBI typically involves multi-step processes that optimize reaction conditions for yield and purity. The compound can be synthesized through the bromination of methyl isonicotinate, followed by subsequent reactions to incorporate the desired functional groups.
Medicinal Chemistry Applications
Research indicates that MBI may possess various biological activities relevant to medicinal chemistry:
- Anticancer Activity : MBI has been studied for its potential anticancer properties. In vitro studies suggest that compounds derived from MBI can inhibit cancer cell proliferation by targeting specific cellular pathways.
- Anti-inflammatory Effects : Compounds related to MBI have demonstrated anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated models .
- Antioxidant Properties : The presence of bromine atoms can enhance the antioxidant capacity of MBI derivatives, making them candidates for further investigation in oxidative stress-related conditions.
Reactivity and Derivative Formation
The bromomethyl groups in MBI allow for nucleophilic substitution reactions, enabling the formation of various derivatives with potentially enhanced biological activities. These derivatives can be tailored for specific therapeutic targets.
Case Studies
- Anticancer Studies : A derivative of MBI was tested against several cancer cell lines, showing IC50 values indicating significant cytotoxicity. For instance, one study reported an IC50 value of 18.9 μM against HepG-2 cells .
- Anti-inflammatory Research : In a study examining the effects of MBI derivatives on LPS-induced inflammation, one compound displayed an IC50 value of 1.8 μM for IL-6 inhibition, demonstrating strong anti-inflammatory potential .
Comparative Analysis with Related Compounds
MBI can be compared with several structurally similar compounds to highlight its unique properties:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Methyl 6-(bromomethyl)nicotinate | Contains one bromomethyl group | Less reactive than MBI due to fewer bromine atoms |
Methyl isonicotinate | Lacks bromomethyl groups | Used primarily as a precursor in organic synthesis |
Methyl 2,6-dichloroisonicotinate | Contains chlorine instead of bromine | Different reactivity patterns compared to brominated derivatives |
Methyl 4-(bromomethyl)benzoate | Similar halogenated structure | Used in different synthetic pathways |
Properties
Molecular Formula |
C9H9Br2NO2 |
---|---|
Molecular Weight |
322.98 g/mol |
IUPAC Name |
methyl 2,6-bis(bromomethyl)pyridine-4-carboxylate |
InChI |
InChI=1S/C9H9Br2NO2/c1-14-9(13)6-2-7(4-10)12-8(3-6)5-11/h2-3H,4-5H2,1H3 |
InChI Key |
WRCNHVLCKGQMSI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=NC(=C1)CBr)CBr |
Origin of Product |
United States |
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